6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is Cathepsin S . Cathepsin S is a protease enzyme that plays a crucial role in the degradation of proteins in lysosomes, a type of organelle found in animal cells .
Mode of Action
It is believed to interact with its target, cathepsin s, and modulate its activity . This interaction could lead to changes in the protein degradation process within the lysosomes, potentially affecting various cellular functions.
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect the lysosomal protein degradation pathway . This pathway is essential for maintaining cellular homeostasis by breaking down proteins into their constituent amino acids for reuse by the cell. Any changes in this pathway could have downstream effects on other cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with Cathepsin S and the subsequent changes in the lysosomal protein degradation pathway . These effects could range from changes in protein turnover rates to alterations in cellular homeostasis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of Cathepsin S is known to be optimal at an acidic pH, which is the typical environment inside lysosomes . Therefore, changes in these environmental conditions could potentially affect the compound’s interaction with its target and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridinoylpiperidine derivatives, which are known to act as 5-HT1F agonists for treating and preventing migraines . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of neurotransmitters such as serotonin, thereby impacting cell signaling pathways related to mood and cognition . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has been shown to act as a potent antagonist at the 5-HT6 receptor, which is involved in cognitive functions . By binding to this receptor, it can modulate neurotransmitter release and signal transduction pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. In vivo studies have also demonstrated its long-term efficacy in modulating neurotransmitter levels and cognitive functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive functions without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as alterations in liver enzyme levels and behavioral changes. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and clearance.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.
Properties
IUPAC Name |
6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRRFWRUQJLTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.